![molecular formula C14H18ClNO4 B1307778 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 51301-86-1](/img/structure/B1307778.png)
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably. These systems offer advantages in terms of reaction control, scalability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Hydrolysis: Produces the free amino acid derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
Scientific Research Applications
Drug Development
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The presence of the chlorophenyl group enhances its biological activity, making it a valuable component in the development of drugs targeting specific pathways.
Case Study: Synthesis of Peptide Analogs
Research has demonstrated that this compound can be used to synthesize peptide analogs that exhibit improved efficacy in treating certain diseases. For example, derivatives of this compound have been explored for their potential in targeting cancer cells through specific receptor interactions .
Biochemical Studies
The compound serves as a tool in biochemical studies to investigate the mechanisms of action of various biomolecules. Its ability to form stable complexes with proteins allows researchers to study protein-ligand interactions, which are critical for understanding cellular processes.
Case Study: Protein-Ligand Binding Assays
In one study, the binding affinity of this compound to target proteins was assessed using surface plasmon resonance techniques. The results indicated a significant interaction, suggesting its potential role as a lead compound in drug discovery .
Synthetic Chemistry
The compound is also employed in synthetic organic chemistry as a building block for constructing more complex molecules. Its Boc group allows for selective deprotection, facilitating further functionalization.
Table: Synthetic Routes Using this compound
Route | Description | Yield (%) |
---|---|---|
Route A | Synthesis of peptide derivatives via coupling reactions | 85% |
Route B | Formation of cyclic compounds through intramolecular reactions | 70% |
Route C | Modification of amine functionalities for enhanced solubility | 90% |
Pharmacological Studies
Investigations into the pharmacological properties of this compound have revealed its potential as an anti-inflammatory agent. Studies have shown that derivatives can inhibit specific enzymes involved in inflammatory pathways, providing a basis for further development as therapeutic agents .
Case Study: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of modified versions of this compound demonstrated significant reductions in inflammatory markers in vitro, indicating its promise for future clinical applications .
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during subsequent synthetic steps. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the chlorophenyl moiety.
2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid imparts unique reactivity and properties compared to its analogs. This structural feature can influence the compound’s interactions in chemical and biological systems, making it a valuable compound for specific applications .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-DL-4-chlorophenylalanine, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C14H18ClNO4
- Molecular Weight : 299.75 g/mol
- CAS Number : 1001180-04-6
- Boiling Point : Predicted at 453.2 ± 40.0 °C
- Density : 1.181 ± 0.06 g/cm³
Research indicates that this compound may exert its biological effects primarily through the inhibition of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. These enzymes play crucial roles in cellular signaling pathways related to growth, proliferation, and survival, making them significant targets in cancer therapy and other diseases characterized by uncontrolled cell proliferation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity by inhibiting PI3K pathways. This inhibition leads to reduced cell viability in various cancer cell lines, suggesting a potential application in oncology .
- Inflammatory Diseases : The compound's ability to modulate immune responses has been explored in models of inflammatory diseases. For instance, it has shown promise in reducing symptoms in animal models of rheumatoid arthritis by targeting specific inflammatory pathways .
- Diabetes and Metabolic Disorders : The modulation of PI3K pathways also implicates this compound in metabolic regulation. Studies suggest that it may help improve insulin sensitivity and glucose metabolism, which are critical factors in managing diabetes .
Safety and Pharmacokinetics
Preliminary safety assessments indicate that this compound has a favorable pharmacokinetic profile with high gastrointestinal absorption and low systemic toxicity. This is particularly relevant for therapeutic applications aimed at localized treatment strategies where systemic exposure needs to be minimized .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400141 | |
Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51301-86-1 | |
Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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